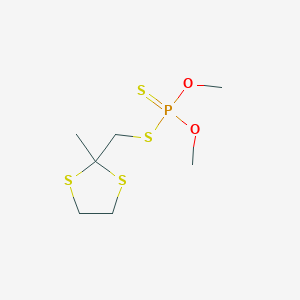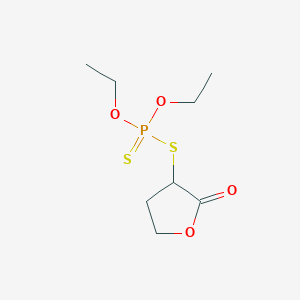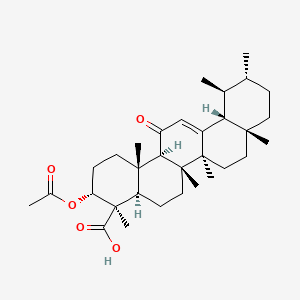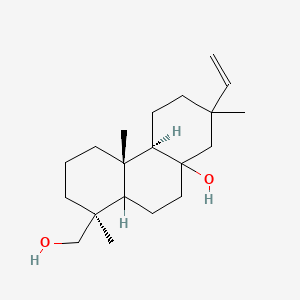
Clorhidrato de berberina
Descripción general
Descripción
El cloruro de berberina es una sal de amonio cuaternario derivada del grupo protoberberina de alcaloides bencilisoquinolínicos. Se encuentra naturalmente en diversas plantas, incluidas especies de Berberis, Coptis chinensis y Phellodendron amurense. El cloruro de berberina se ha utilizado en la medicina tradicional durante siglos debido a su amplia gama de propiedades farmacológicas, que incluyen efectos antimicrobianos, antiinflamatorios y antidiabéticos .
Aplicaciones Científicas De Investigación
El cloruro de berberina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El cloruro de berberina ejerce sus efectos a través de múltiples mecanismos:
Objetivos moleculares: Se dirige a varias enzimas y proteínas, incluida la proteína quinasa activada por AMP (AMPK), la fosfoinosítido 3-quinasa (PI3K) y las quinasas de proteína activadas por mitógenos (MAPK).
Vías involucradas: El cloruro de berberina activa AMPK, lo que lleva a una mejoría en el metabolismo de la glucosa y los lípidos.
Safety and Hazards
Berberine chloride should be handled with care. Avoid dust formation, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Berberine is currently receiving great interest due to its extremely promising biological and pharmacological activity. Its anticancer activity reflected in the proapoptotic effect seems to be the most promising trend of research . There is a lot of work that needs to be done to accurately elucidate the efficacy and mechanism of berberine in depression .
Análisis Bioquímico
Biochemical Properties
Berberine chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, berberine chloride activates AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis . It also modulates the activity of nuclear factor κB (NF-κB), mitogen-activated protein kinase (MAPK), and silent information regulator 1 (SIRT-1), among others . These interactions contribute to its anti-inflammatory, antioxidant, and antiapoptotic properties .
Cellular Effects
Berberine chloride exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, berberine chloride has been shown to induce cell cycle arrest and apoptosis in cancer cells by affecting the expression of genes involved in these processes . It also enhances insulin sensitivity and glucose uptake in cells, making it beneficial for managing diabetes . Additionally, berberine chloride impacts lipid metabolism and reduces inflammation in various cell types .
Molecular Mechanism
The molecular mechanism of berberine chloride involves several pathways and interactions at the molecular level. It activates AMPK, which in turn regulates glucose and lipid metabolism . Berberine chloride also inhibits the activity of enzymes such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase, leading to reduced lipid synthesis . Furthermore, it modulates gene expression by interacting with transcription factors like NF-κB and SIRT-1, thereby exerting anti-inflammatory and antioxidant effects . These molecular interactions contribute to the compound’s therapeutic potential in various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of berberine chloride can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that berberine chloride has poor bioavailability and is rapidly metabolized in the body . Its metabolites can still exert significant biological effects. Long-term exposure to berberine chloride has been associated with sustained activation of AMPK and other signaling pathways, leading to prolonged therapeutic benefits . Additionally, berberine chloride has been found to inhibit the growth of cancer cells over extended periods in vitro .
Dosage Effects in Animal Models
The effects of berberine chloride vary with different dosages in animal models. At lower doses, it has been shown to improve glucose and lipid metabolism, reduce inflammation, and enhance cognitive function . Higher doses can lead to adverse effects such as gastrointestinal disturbances and hepatotoxicity . Studies have also indicated that berberine chloride exhibits a dose-dependent effect on tumor growth, with higher doses resulting in greater inhibition of cancer cell proliferation .
Metabolic Pathways
Berberine chloride is involved in several metabolic pathways, including those related to glucose and lipid metabolism. It activates AMPK, which enhances glucose uptake and glycogen synthesis in muscle and liver tissues . Berberine chloride also inhibits gluconeogenesis and lipid accumulation by modulating key enzymes and signaling pathways . These metabolic effects contribute to its potential in managing metabolic disorders such as diabetes and obesity .
Transport and Distribution
The transport and distribution of berberine chloride within cells and tissues involve various transporters and binding proteins. It is rapidly distributed to organs such as the liver, kidneys, muscle, lungs, brain, heart, pancreas, and adipose tissue . Berberine chloride is known to cross the blood-brain barrier, allowing it to exert effects on the central nervous system . Its distribution is influenced by factors such as solubility, bioavailability, and interactions with cellular transporters .
Subcellular Localization
Berberine chloride exhibits distinct subcellular localization patterns depending on its concentration and the cell type. In hepatoma cells, it accumulates in the mitochondria, where it affects mitochondrial membrane potential and cellular energy metabolism . In melanoma cells, lower concentrations of berberine chloride localize to the mitochondria, while higher concentrations result in cytoplasmic and nuclear accumulation . These localization patterns influence its activity and function, contributing to its therapeutic effects in different cellular contexts .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El cloruro de berberina se puede sintetizar mediante diversos métodos. Un enfoque común implica la extracción de berberina de fuentes vegetales, seguida de su conversión a cloruro de berberina utilizando ácido clorhídrico. El proceso generalmente implica los siguientes pasos:
Extracción: La berberina se extrae de materiales vegetales utilizando solventes como etanol o metanol.
Purificación: El extracto crudo se purifica mediante cristalización o cromatografía.
Conversión: La berberina purificada se hace reaccionar con ácido clorhídrico para formar cloruro de berberina.
Métodos de producción industrial
En entornos industriales, el cloruro de berberina a menudo se produce mediante procesos de extracción y purificación a gran escala. El uso de técnicas avanzadas como la extracción con fluidos supercríticos y la cromatografía líquida de alta resolución (HPLC) garantiza una alta pureza y rendimiento. Además, la formación de co-cristales con otros compuestos puede mejorar la estabilidad y la solubilidad del cloruro de berberina, lo que lo hace adecuado para formulaciones farmacéuticas .
Análisis De Reacciones Químicas
Tipos de reacciones
El cloruro de berberina se somete a diversas reacciones químicas, que incluyen:
Oxidación: El cloruro de berberina se puede oxidar para formar berberrubina y otros derivados.
Reducción: Las reacciones de reducción pueden convertir el cloruro de berberina en dihidroberberina.
Sustitución: El cloruro de berberina puede sufrir reacciones de sustitución nucleófila, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Los nucleófilos como los tioles y las aminas se emplean comúnmente.
Productos principales formados
Oxidación: Berberrubina, demetilenberberina.
Reducción: Dihidroberberina.
Sustitución: Varios derivados de berberina sustituidos.
Comparación Con Compuestos Similares
Compuestos similares
Palmatina: Otro alcaloide protoberberina con propiedades antimicrobianas y antiinflamatorias similares.
Yatrorrizina: Comparte similitudes estructurales con la berberina y exhibe efectos farmacológicos comparables.
Singularidad
El cloruro de berberina es único debido a su amplio espectro de actividades biológicas y su capacidad para modular múltiples objetivos y vías moleculares. Su fuerte fluorescencia también lo hace valioso en aplicaciones de investigación .
Propiedades
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJGBAJNNALVAV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024602 | |
| Record name | Berberine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633-65-8 | |
| Record name | Berberine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Berberine chloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | berberine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | berberine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Berberine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Berberine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERBERINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOT4O1BYV8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1666728.png)






